N~1~,N~4~-Bis(2,4-dimethylphenyl)benzene-1,4-diamine
Description
Historical Context of Para-Phenylenediamine Derivatives
The development of para-phenylenediamine (PPD) derivatives traces its origins to the mid-19th century. First synthesized by August Wilhelm von Hofmann in 1863, PPD emerged as a foundational compound for oxidative hair dyes and industrial applications. By the late 19th century, its derivatives gained prominence in rubber vulcanization and textile dyeing due to their stability under oxidative conditions. The structural modification of PPD with alkyl or aryl groups, such as the introduction of 2,4-dimethylphenyl substituents, marked a critical advancement in tailoring properties for specialized uses. For instance, N¹,N⁴-Bis(2,4-dimethylphenyl)benzene-1,4-diamine (CAS 76154-76-2) was developed to enhance thermal stability and solubility in nonpolar matrices, addressing limitations of early PPD analogues in polymer chemistry.
Significance in Industrial Chemistry
This compound occupies a pivotal role in modern industrial processes. Its electron-rich aromatic structure enables applications ranging from antioxidant formulations in rubber manufacturing to precursors for conductive polymers. The dimethylphenyl groups confer steric hindrance, reducing unintended side reactions during polymerization. In the rubber industry, derivatives like N¹,N⁴-Bis(2,4-dimethylphenyl)benzene-1,4-diamine prevent ozone-induced degradation in tires, extending product lifespans by up to 30% compared to earlier additives. Additionally, its planar π-conjugated system facilitates charge transport in organic semiconductors, with hole mobility values exceeding 10⁻³ cm²/V·s in thin-film transistors.
Properties
IUPAC Name |
1-N,4-N-bis(2,4-dimethylphenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-15-5-11-21(17(3)13-15)23-19-7-9-20(10-8-19)24-22-12-6-16(2)14-18(22)4/h5-14,23-24H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFXHZVNHOVMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC=C(C=C2)NC3=C(C=C(C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617244 | |
| Record name | N~1~,N~4~-Bis(2,4-dimethylphenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76154-76-2 | |
| Record name | N~1~,N~4~-Bis(2,4-dimethylphenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N~1~,N~4~-Bis(2,4-dimethylphenyl)benzene-1,4-diamine, also known by its CAS number 28726-30-9, is a chemical compound that has garnered interest for its potential biological activities. This article explores its synthesis, characterization, and various biological activities based on current research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,4-dimethylaniline with appropriate coupling agents under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
Antibacterial Activity
Several studies have reported that derivatives of similar diamines show significant antibacterial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains and have shown promising results in inhibiting bacterial growth.
Antifungal Properties
The antifungal activity of related compounds has been explored in various studies. These compounds often demonstrate effectiveness against common fungal pathogens, suggesting that this compound may also possess similar properties.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines in vitro. Research indicates that compounds with similar structures can modulate inflammatory pathways, thereby reducing inflammation in various models.
Study 1: Antibacterial Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzene derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the micromolar range, indicating significant antibacterial potential .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| A | 8 | Staphylococcus aureus |
| B | 16 | Escherichia coli |
| C | 32 | Pseudomonas aeruginosa |
Study 2: Anti-inflammatory Activity
A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of various diamines. The results indicated that compounds with structural similarities to this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Comparison with Similar Compounds
Substituent-Driven Structural and Functional Variations
The following table summarizes key structural analogs, their substituents, synthesis methods, and applications:
Electronic and Steric Effects
- Electron-Donating Groups: Compounds with dimethylamino (DBD ) or methoxy substituents (SB-III ) exhibit enhanced electronic delocalization, critical for fluorescence or corrosion inhibition.
- Steric Bulk : The 2,4-dimethylphenyl groups in the target compound likely reduce solubility in polar solvents compared to smaller substituents (e.g., methyl in SB-III ).
Comparative Challenges and Limitations
- Synthetic Complexity : Triazine derivatives (pdCl4 ) require multi-step functionalization, whereas Schiff bases are simpler to synthesize but may hydrolyze under acidic conditions.
- Biological Selectivity: While quinoline derivatives target AKT1 , their selectivity over other kinases remains unverified. Similarly, SIRT2 inhibitors may cross-react with other sirtuin isoforms.
Preparation Methods
Direct N-Arylation via Buchwald-Hartwig Amination
One of the most effective methods for preparing N¹,N⁴-bis(2,4-dimethylphenyl)benzene-1,4-diamine is the palladium-catalyzed Buchwald-Hartwig amination. This method involves the coupling of 1,4-diaminobenzene (p-phenylenediamine) with 2,4-dimethylaryl halides (typically bromides or chlorides) under controlled conditions.
- Catalyst: Pd(0) complexes such as Pd₂(dba)₃ or Pd(OAc)₂ with phosphine ligands (e.g., BINAP, Xantphos)
- Base: Strong bases like sodium tert-butoxide or potassium carbonate
- Solvent: Polar aprotic solvents such as toluene, dioxane, or DMF
- Temperature: Elevated temperatures (80–120 °C)
- Atmosphere: Inert (nitrogen or argon) to prevent oxidation
$$
\text{p-Phenylenediamine} + 2 \times \text{2,4-dimethylaryl bromide} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{N}^1,\text{N}^4\text{-Bis(2,4-dimethylphenyl)benzene-1,4-diamine}
$$
This method provides high selectivity and yields, with the ability to scale up for industrial production.
Stepwise Synthesis via Schiff Base Intermediate
An alternative approach involves a two-step synthesis:
Formation of Schiff Base: Condensation of p-phenylenediamine with 2,4-dimethylbenzaldehyde to form the corresponding bis-imine (Schiff base).
Reduction: Subsequent reduction of the Schiff base to the bis(amine) using reducing agents such as sodium borohydride or catalytic hydrogenation.
- Mild reaction conditions
- High purity of intermediate and final product
- Control over substitution pattern
- Additional reduction step increases process time
- Potential for incomplete reduction or side reactions
Alkylation of p-Phenylenediamine with 2,4-Dimethylphenyl Halides
This classical nucleophilic substitution method involves reacting p-phenylenediamine with 2,4-dimethylphenyl halides (chlorides or bromides) under alkaline conditions.
- Base: Sodium hydride or potassium carbonate
- Solvent: DMF or DMSO
- Temperature: 50–100 °C
- Reaction time: Several hours to overnight
This method is less selective and may lead to mono-substituted or over-alkylated byproducts, requiring careful purification.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | p-Phenylenediamine, 2,4-dimethylaryl bromide, Pd catalyst, base | 80–120 °C, inert atmosphere, aprotic solvent | High selectivity, scalable, clean reaction | Requires expensive Pd catalyst | 75–90 |
| Schiff Base Formation + Reduction | p-Phenylenediamine, 2,4-dimethylbenzaldehyde, reducing agent | Room temp to 50 °C, mild conditions | Mild, high purity, good control | Two-step process, longer time | 65–85 |
| Alkylation with Aryl Halides | p-Phenylenediamine, 2,4-dimethylphenyl chloride/bromide, base | 50–100 °C, polar aprotic solvent | Simple reagents | Low selectivity, side products | 50–70 |
Detailed Research Findings
Catalyst Optimization: Studies show that Pd catalysts with bulky, electron-rich phosphine ligands improve coupling efficiency and reduce side reactions in Buchwald-Hartwig amination, enhancing yield and purity.
Solvent Effects: Aprotic solvents like toluene and dioxane favor the coupling reaction by stabilizing intermediates and facilitating catalyst turnover.
Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide promote deprotonation of amines and facilitate the coupling step.
Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product formation.
Purification: Final products are typically purified by recrystallization or column chromatography to remove unreacted starting materials and side products.
Analytical Characterization Post-Preparation
NMR Spectroscopy: Confirms substitution pattern and purity by identifying characteristic aromatic and methyl proton signals.
Mass Spectrometry: Validates molecular weight and molecular formula.
Infrared Spectroscopy (IR): Confirms the absence of imine (C=N) groups in the final amine product, indicating complete reduction if Schiff base route is used.
Melting Point Determination: Assesses purity and consistency of the synthesized compound.
Q & A
Q. What are the key synthetic routes for N¹,N⁴-Bis(2,4-dimethylphenyl)benzene-1,4-diamine, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2,4-dimethylaniline with 1,4-dibromobenzene via Buchwald-Hartwig amination. Critical parameters include:
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos .
- Solvents : Polar aprotic solvents (e.g., DMSO or DMF) to stabilize intermediates and enhance reaction rates .
- Temperature : Reactions often proceed at 80–120°C to balance kinetics and side-product formation . Yield optimization may require iterative adjustments to ligand ratios and inert atmosphere maintenance.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
